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Unii-641H0Q518W

Cat. No.: B12817608
M. Wt: 487.4 g/mol
InChI Key: FCNQMDSJHADDFT-UHFFFAOYSA-N
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Description

Fundamental Principles of Glucocorticoid Receptor Biology and Signaling

The glucocorticoid receptor is encoded by the NR3C1 gene and is primarily located in the cytoplasm in an inactive state, complexed with chaperone proteins like heat shock protein 90 (hsp90). wikipedia.orgresearchgate.netnih.gov Upon binding to a glucocorticoid ligand, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. nih.govfrontiersin.org

Once in the nucleus, the activated GR can modulate gene expression through several mechanisms:

Transactivation: The GR homodimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. pnas.orgwikipedia.org This binding typically leads to the upregulation of anti-inflammatory proteins. wikipedia.org

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes. wikipedia.org This can occur through direct binding to negative GREs (nGREs) or, more commonly, by tethering to other transcription factors, such as NF-κB and AP-1, thereby preventing them from activating their target genes. wikipedia.orgwikipedia.org

Composite Regulation: GR can also bind directly to DNA and interact with adjacent DNA-bound transcription factors to regulate gene expression. nih.gov

Non-genomic Signaling: Beyond its transcriptional roles, GR can also initiate rapid, non-genomic effects by interacting with various kinase signaling pathways. nih.govf1000research.com

The diversity of GR signaling is further amplified by the existence of multiple receptor isoforms, generated through alternative splicing and translation, as well as various post-translational modifications. researchgate.netnih.gov This intricate regulatory network allows for cell- and gene-specific responses to glucocorticoids. plos.org

The Significance of Selective Glucocorticoid Receptor Modulation in Research Paradigms

The broad physiological effects of glucocorticoids, while beneficial in treating inflammatory and autoimmune diseases, are often accompanied by significant side effects. This has driven the scientific community to explore selective glucocorticoid receptor modulators (SGRMs). The primary goal in developing SGRMs is to dissociate the desirable anti-inflammatory effects (primarily mediated by transrepression) from the undesirable metabolic and other side effects (often linked to transactivation).

In research, selective GR modulators are invaluable tools for dissecting the distinct signaling pathways of the glucocorticoid receptor. By selectively activating or inhibiting specific arms of the GR signaling cascade, researchers can investigate the precise roles of transactivation and transrepression in various physiological and pathological models. This approach allows for a more nuanced understanding of glucocorticoid action and opens avenues for developing more targeted therapeutic strategies.

Classification and Contextualization of Nonsteroidal Glucocorticoid Receptor Agonists within Chemical Biology

Nonsteroidal GR agonists represent a significant advancement in the field of chemical biology. Unlike traditional steroidal glucocorticoids, which share a common four-ring steroid backbone, nonsteroidal agonists possess diverse chemical structures. This structural diversity allows for greater specificity in targeting the glucocorticoid receptor and fine-tuning its activity.

From a chemical biology perspective, these compounds serve as molecular probes to explore the ligand-binding domain of the GR and to understand how different ligand-receptor conformations can lead to differential gene expression. The development of nonsteroidal agonists has been a key focus in the quest for dissociated ligands—compounds that preferentially induce transrepression over transactivation.

Historical Trajectory and Research Focus on UNII-641H0Q518W (AZD-5423)

This compound, scientifically known as AZD-5423, is a nonsteroidal, selective glucocorticoid receptor agonist that has garnered significant attention in academic and pharmaceutical research. Developed by AstraZeneca, AZD-5423 was designed to be a potent anti-inflammatory agent with a reduced side-effect profile compared to conventional corticosteroids.

The research focus on AZD-5423 has been multifaceted. Initial studies centered on its chemical synthesis and characterization, followed by in-depth investigations into its binding affinity for the glucocorticoid receptor and its functional activity in various cellular and preclinical models. A key area of investigation has been its potential for "dissociation," aiming to demonstrate a preference for the transrepression pathway over the transactivation pathway. This has involved detailed molecular studies to map its interaction with the GR and to elucidate the downstream genomic and non-genomic consequences of this binding. The trajectory of AZD-5423 research exemplifies the broader scientific effort to develop safer and more effective anti-inflammatory therapies through selective GR modulation.

Information regarding the chemical compound this compound is not publicly available, preventing the generation of the requested article.

Following a comprehensive search for the chemical identity and associated research pertaining to the substance identifier "this compound," it has been determined that there is no publicly accessible information available for this specific compound. The Unique Ingredient Identifier (UNII) is a non-proprietary, free, unique, unambiguous, non-semantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information. However, in this instance, the UNII code did not resolve to a publicly documented chemical name or structure.

Consequently, it is not possible to retrieve the specific scientific data required to address the detailed outline provided in the user's request. The requested article sections, including the "Molecular Mechanisms of this compound Action," its "Ligand-Receptor Interaction Dynamics of this compound with the Glucocorticoid Receptor," and the "Transcriptional and Non-Genomic Signaling Initiated by this compound-Activated Glucocorticoid Receptor," all necessitate specific research findings that are contingent upon knowing the identity of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H21F4N3O3 B12817608 Unii-641H0Q518W

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-N-[1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F4N3O3/c1-15(31-24(33)25(27,28)29)23(16-4-3-5-20(12-16)34-2)35-21-10-11-22-17(13-21)14-30-32(22)19-8-6-18(26)7-9-19/h3-15,23H,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNQMDSJHADDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Unii 641h0q518w Action

Transcriptional and Non-Genomic Signaling Initiated by UNII-641H0Q518W-Activated Glucocorticoid Receptor

Rapid, Non-Transcriptional Signaling Events Mediated by this compound

Beyond the classical genomic pathway that involves gene transcription, this compound can elicit rapid biological responses through non-transcriptional or non-genomic signaling events. researchgate.net These effects are often initiated at the cell surface and occur within minutes, too quickly to be attributed to changes in gene expression. nih.govnih.govphysiology.org

Key Findings on Rapid, Non-Transcriptional Signaling of this compound

Signaling EventMechanismCellular ContextReference
Increased cAMP ProductionActivation of a cell surface G protein-coupled receptor and Gαs protein.Human airway smooth muscle cells nih.govnih.govphysiology.org
BronchodilationAmplification of cAMP-dependent bronchodilation.Human small airways physiology.org

Protein-Protein Interactions Governing this compound-Glucocorticoid Receptor Activity

Upon binding this compound, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of chaperone proteins including heat shock proteins (HSPs), and translocates to the nucleus. patsnap.com In the nucleus, the activated receptor complex interacts with a multitude of other proteins to regulate gene expression. These protein-protein interactions are critical for the specificity and magnitude of the cellular response to Budesonide (B1683875).

The transcriptional activity of the this compound-bound glucocorticoid receptor is largely dependent on the recruitment of co-activator and co-repressor proteins. frontiersin.orgresearchgate.net Co-activators enhance gene transcription by modifying chromatin structure and facilitating the assembly of the transcriptional machinery, while co-repressors have the opposite effect. researchgate.net

The specific profile of co-activators and co-repressors recruited by the Budesonide-GR complex can vary depending on the cell type and the specific gene promoter. While a detailed landscape specific to Budesonide is an area of ongoing research, the general mechanism involves the ligand-induced conformational change in the GR's ligand-binding domain, which creates a surface for interaction with co-regulators. For instance, the binding of Budesonide can promote the recruitment of co-activators that possess histone acetyltransferase (HAT) activity, leading to a more open chromatin structure and increased gene transcription. Conversely, it can also lead to the recruitment of co-repressors that are associated with histone deacetylase (HDAC) activity, resulting in chromatin condensation and transcriptional repression. researchgate.net

The activity of the this compound-glucocorticoid receptor complex is not isolated but is integrated with other intracellular signaling pathways through extensive crosstalk. This interaction allows for a fine-tuning of the cellular response to various stimuli.

A primary mechanism of this crosstalk is the interaction of the GR with other transcription factors, most notably Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). patsnap.comimmune-system-research.comnih.govnih.govsemanticscholar.orgresearchgate.net

AP-1: The glucocorticoid receptor can physically interact with components of the AP-1 transcription factor, such as c-Jun and c-Fos. This interaction typically leads to mutual repression, where the GR inhibits AP-1-mediated gene transcription, and AP-1 can inhibit GR-dependent gene activation. nih.govnih.govsemanticscholar.orgresearchgate.net This transrepression mechanism is a key component of the anti-inflammatory effects of glucocorticoids, as AP-1 is involved in the expression of many pro-inflammatory genes. patsnap.comimmune-system-research.com

NF-κB: Similar to its interaction with AP-1, the Budesonide-activated GR can also inhibit the activity of NF-κB, a central regulator of the inflammatory response. patsnap.comimmune-system-research.com This inhibition can occur through direct protein-protein interaction, preventing NF-κB from binding to its DNA response elements and activating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. drugbank.com

Summary of Crosstalk between this compound-GR and Other Transcription Factors

Transcription FactorMechanism of InteractionConsequence of Interaction
AP-1 Direct protein-protein interaction leading to mutual repression.Inhibition of AP-1-mediated pro-inflammatory gene expression. nih.govnih.govsemanticscholar.orgresearchgate.net
NF-κB Direct protein-protein interaction preventing NF-κB DNA binding.Inhibition of NF-κB-driven transcription of inflammatory mediators. patsnap.comdrugbank.comimmune-system-research.com

The function of the glucocorticoid receptor is further regulated by a variety of post-translational modifications (PTMs), which can be influenced by ligand binding. researchgate.net These modifications can affect the receptor's stability, subcellular localization, DNA binding, and interaction with other proteins. While research on PTMs specifically induced by Budesonide is ongoing, the general principles of GR regulation by PTMs are well-established.

Key post-translational modifications of the glucocorticoid receptor include:

Phosphorylation: The GR is phosphorylated at multiple sites, and this modification can modulate its transcriptional activity in a site-specific and cell-type-specific manner.

SUMOylation: The covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to the GR can influence its transcriptional activity, often in a promoter-specific context. nih.govnih.govnih.gov SUMOylation can either enhance or repress GR-mediated transcription. nih.govnih.gov For instance, mutation of SUMOylation sites in the N-terminal region of the GR has been shown to enhance its transcriptional activity on certain promoters. nih.gov The interplay between SUMOylation and other regulatory factors, such as co-chaperones like FKBP51, adds another layer of complexity to GR signaling. nih.gov

These post-translational modifications are dynamic and can be influenced by various cellular signals, allowing for a highly regulated and context-specific response to glucocorticoids like this compound. researchgate.net

Cellular and Subcellular Effects of Unii 641h0q518w Exposure

Modulation of Cellular Proliferation, Differentiation, and Apoptosis Pathways

Dexamethasone (B1670325) exhibits a complex and often cell-type-dependent influence on cell proliferation, differentiation, and programmed cell death (apoptosis). Its effects are multifaceted, capable of either promoting or inhibiting these fundamental cellular processes.

In human corneal epithelial cells (hCECs), Dexamethasone has been shown to increase proliferation at low concentrations while suppressing it at high concentrations. researchgate.net Conversely, it induces apoptosis at both low and high concentrations in the same cell type. researchgate.net Studies have confirmed the expression of the glucocorticoid receptor (GR) in these cells, through which Dexamethasone mediates its effects. researchgate.net For instance, in cultured hCECs, Dexamethasone significantly boosted cell proliferation at concentrations from 10⁻¹⁰ to 10⁻⁶ M, with the peak effect at 10⁻⁷ M. researchgate.net

In the context of chondrocytes, the cells responsible for cartilage formation, Dexamethasone treatment has been observed to decrease the cell proliferation rate and significantly increase apoptosis. oup.com This dose-dependent effect is linked to the activation of caspases, key enzymes in the apoptotic pathway, and the suppression of the Akt-Phosphatidylinositol 3'-Kinase (PI3K) signaling pathway, which is crucial for cell survival. oup.com Similarly, in A549 lung cancer cells, Dexamethasone treatment led to a time- and dose-dependent decrease in proliferation and an increase in apoptosis. spandidos-publications.com This effect was associated with an upregulation of TGF-β1 and Smad2, suggesting the involvement of the TGF-β1/Smad2 signaling pathway in Dexamethasone-induced apoptosis in these cells. spandidos-publications.com

The effects on bovine corneal endothelial cells further illustrate the concentration-dependent nature of Dexamethasone's actions. At high concentrations (10⁻⁴ and 10⁻³ M), it significantly decreases proliferation and induces apoptosis and/or necrosis, whereas lower concentrations (10⁻¹⁰ to 10⁻⁵ M) show no significant effect on these processes. nih.govtandfonline.com

Effect of Dexamethasone on Cellular Processes

Cell TypeEffect on ProliferationEffect on ApoptosisKey Pathway(s) Involved
Human Corneal Epithelial CellsIncreased at low concentrations, suppressed at high concentrations. researchgate.netInduced at both low and high concentrations. researchgate.netGlucocorticoid Receptor (GR). researchgate.net
HCS-2/8 ChondrocytesDecreased. oup.comIncreased. oup.comCaspase activation, Akt-PI3K suppression. oup.com
A549 Lung Cancer CellsDecreased. spandidos-publications.comIncreased. spandidos-publications.comTGF-β1/Smad2 pathway. spandidos-publications.com
Bovine Corneal Endothelial CellsDecreased at high concentrations. nih.govtandfonline.comIncreased at high concentrations. nih.govtandfonline.comGlucocorticoid Receptor (GR). nih.govtandfonline.com
Bone Marrow Mesenchymal Stem CellsInhibited. nih.govPromoted. nih.govPERK-Nrf2 pathway, Endoplasmic Reticulum Stress. nih.govnih.gov

Impact on Cellular Metabolism and Bioenergetics

Dexamethasone significantly influences cellular metabolism and the production and use of energy (bioenergetics). It has been shown to impair mitochondrial performance and ATP production in various cell types.

In human trabecular meshwork (HTM) cells, treatment with Dexamethasone leads to a significant decline in total ATP production. nih.gov This decrease is primarily driven by a reduction in ATP generated through oxidative phosphorylation (OxPhos), the main energy-producing process within mitochondria. nih.gov Specifically, Dexamethasone treatment resulted in decreased maximal respiration and ATP-linked oxygen consumption. nih.govresearchgate.net These changes occurred without a significant decrease in the number of mitochondria per cell, suggesting a functional impairment of the existing mitochondria rather than a reduction in their quantity. nih.gov

Studies on porcine peripheral blood mononuclear cells (PBMCs) have also revealed the profound influence of Dexamethasone on energy metabolism. Dexamethasone was found to lower mitochondrial respiration, especially when administered alone. nih.gov It also counteracted the glycolytic switch induced by lipopolysaccharide (LPS), an inflammatory agent. nih.gov This indicates that Dexamethasone can modulate the balance between mitochondrial respiration and glycolysis, the two major energy-producing pathways in cells.

In a rat model, prenatal exposure to Dexamethasone was associated with long-term metabolic alterations in the brain. mdpi.com In adulthood, these animals showed increased levels of pyruvate (B1213749) in both the mitochondria and cytosol of the frontal cortex, and decreased levels of the pyruvate dehydrogenase (PDH) enzyme, which is critical for converting pyruvate into acetyl-CoA for entry into the citric acid cycle. mdpi.com This suggests a disruption in the efficient use of glucose for energy production in the brain.

Bioenergetic Effects of Dexamethasone

Cell/Tissue TypeParameter MeasuredObserved EffectReference(s)
Human Trabecular Meshwork CellsTotal ATP ProductionSignificant decrease nih.govresearchgate.net
Human Trabecular Meshwork CellsATP from Oxidative PhosphorylationSignificant decrease nih.govresearchgate.net
Human Trabecular Meshwork CellsMaximal RespirationSignificant decrease nih.govresearchgate.net
Porcine PBMCsMitochondrial RespirationSignificantly lowered nih.gov
Porcine PBMCsLPS-induced GlycolysisReduced nih.gov
Rat Frontal Cortex (prenatal exposure)Pyruvate Levels (mitochondria & cytosol)Increased mdpi.com
Rat Frontal Cortex (prenatal exposure)Pyruvate Dehydrogenase (PDH) LevelDecreased mdpi.com

Subcellular Localization, Trafficking, and Turnover of the Glucocorticoid Receptor in Response to Dexamethasone

The primary mechanism of action for Dexamethasone involves its interaction with the glucocorticoid receptor (GR). In the absence of a ligand like Dexamethasone, the GR is predominantly located in the cytoplasm as part of a large multiprotein complex. oup.com

Upon binding with Dexamethasone, the GR undergoes a conformational change, dissociates from the multiprotein complex, and rapidly translocates to the nucleus. oup.comnih.gov This nuclear translocation is a critical step for the GR to function as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs) to either activate or repress gene expression.

Studies using green fluorescent protein (GFP)-tagged GR in living cells have visualized this process. In the absence of the hormone, GFP-GR is found mainly in the cytoplasm. oup.com Following treatment with Dexamethasone, the GFP-GR rapidly moves to the nucleus, with a half-time of approximately 5 minutes. oup.com Once in the nucleus, the receptor is concentrated in numerous discrete clusters. nih.gov

This Dexamethasone-induced nuclear translocation of the GR has been observed in various cell types, including rat liver cells and human liver fibroblasts. nih.gov However, in some cancer cell lines like Hep3B and HepG2, the GR shows a predominantly nuclear localization even without Dexamethasone treatment, suggesting that other factors can influence its subcellular distribution in certain cellular contexts. nih.gov The trafficking of the GR is a dynamic process, with the receptor continuously shuttling between the cytoplasm and the nucleus, and its turnover is a regulated process influenced by ligand binding.

Influence on Organelle Homeostasis and Inter-organelle Communication

Dexamethasone exposure can disrupt the normal functioning and balance (homeostasis) of various cellular organelles, particularly the mitochondria and the endoplasmic reticulum (ER).

As previously mentioned, Dexamethasone impairs mitochondrial function, leading to reduced ATP production. nih.govresearchgate.net It also affects mitochondrial dynamics—the balance between mitochondrial fusion and fission. In mesenchymal stem cells (MSCs), high concentrations of Dexamethasone were shown to increase mitochondrial fission and decrease fusion, resulting in fragmented mitochondria and the disappearance of mitochondrial cristae. nih.gov This disruption of mitochondrial dynamics is closely linked to increased apoptosis. nih.gov

In zebrafish lateral-line hair cells, prolonged Dexamethasone exposure led to hyperpolarized mitochondrial membrane potentials, which can be a sign of mitochondrial stress, making the cells more vulnerable to damage. researchgate.netbiorxiv.org

Dexamethasone also has a significant impact on the endoplasmic reticulum, inducing ER stress by overwhelming its protein-folding capacity. nih.govnih.govspandidos-publications.com This is a key mechanism through which Dexamethasone can trigger apoptosis. The communication between the ER and mitochondria at specific contact sites is also influenced by Dexamethasone, particularly in the context of cellular stress responses. researchgate.net Furthermore, Dexamethasone has been shown to disrupt intracellular pH homeostasis by activating sodium-hydrogen exchangers, which can impact the function of various organelles. nih.gov

Cellular Stress Response Pathways Regulated by Dexamethasone

Dexamethasone is a potent regulator of cellular stress response pathways, most notably the endoplasmic reticulum (ER) stress response and oxidative stress.

Exposure to Dexamethasone can induce ER stress by increasing the expression of key proteins involved in the unfolded protein response (UPR), such as PERK, ATF6, and IRE1a. nih.govnih.gov The activation of the PERK pathway, in particular, can promote the phosphorylation and nuclear translocation of Nrf2, a key transcription factor in the antioxidant response, ultimately leading to apoptosis in bone marrow mesenchymal stem cells. nih.govnih.gov In osteoblast-like cells, Dexamethasone-induced ER stress, marked by increased levels of ATF4 and CHOP, also contributes to apoptosis. spandidos-publications.com

Furthermore, Dexamethasone can promote the production of reactive oxygen species (ROS), leading to oxidative stress. spandidos-publications.com In MC3T3-E1 cells, the apoptotic effects of Dexamethasone were significantly suppressed by the antioxidant N-acetylcysteine (NAC), demonstrating that ROS production is a key mediator of its pro-apoptotic action. spandidos-publications.com This indicates a complex interplay between Dexamethasone, oxidative stress, ER stress, and autophagy in determining cell fate.

Academic Research Methodologies for Investigating Unii 641h0q518w and Glucocorticoid Receptor Biology

In Vitro Cellular Models and Assays for Glucocorticoid Receptor Agonist Studies

The study of Fluticasone's activity as a glucocorticoid receptor (GR) agonist heavily relies on a variety of in vitro cellular models and assays. These tools allow for the controlled investigation of molecular and cellular events following receptor activation.

Reporter Gene Systems for Transcriptional Activity Assessment

Reporter gene assays are a cornerstone for assessing the transcriptional activity of GR agonists like Fluticasone. These systems utilize mammalian cells engineered to express the human glucocorticoid receptor and a reporter gene, such as luciferase, which is functionally linked to a GR-responsive promoter. indigobiosciences.comcaymanchem.com When Fluticasone binds to the GR, the complex translocates to the nucleus and activates the transcription of the reporter gene. The resulting light emission from the luciferase reaction provides a sensitive and quantifiable measure of Fluticasone's agonist activity. indigobiosciences.comcaymanchem.com These assays are instrumental in determining the potency of compounds, often expressed as an EC50 value, which is the concentration required to elicit a half-maximal response. indigobiosciences.com For instance, Fluticasone propionate has been shown to potently stimulate glucocorticoid receptor-mediated transactivation of gene expression. rndsystems.com

A common application of this methodology is the use of cell lines such as A549, a human lung adenocarcinoma cell line, which endogenously express the glucocorticoid receptor. nih.gov Studies have utilized such cell lines to compare the biopotency of various glucocorticoids, including Fluticasone. oup.com The specificity of the response is often confirmed by using a GR antagonist, such as mifepristone (RU486), which blocks the glucocorticoid-induced reporter gene activity. oup.com

High-Throughput Screening Platforms for Ligand Discovery and Characterization

High-throughput screening (HTS) platforms are essential for the discovery and characterization of new glucocorticoid receptor ligands. These platforms enable the rapid screening of large compound libraries to identify "hits" that modulate GR activity. eurofinsdiscovery.combioascent.com Cell-based assays, including the reporter gene assays mentioned previously, are adapted for HTS formats, often in 384-well or 1536-well microtiter plates. nuvisan.combeckman.com

The process involves automated liquid handling and detection systems to measure the activity of thousands of compounds in a short period. eurofinsdiscovery.com A variety of detection technologies are employed, including luminescence, fluorescence resonance energy transfer (TR-FRET), and fluorescence polarization (FP). eurofinsdiscovery.combeckman.com These HTS campaigns are crucial for identifying novel selective glucocorticoid receptor modulators (SGRMs) with improved therapeutic profiles. nih.gov

Gene Expression Analysis Techniques (e.g., RNA-Seq, qRT-PCR, Microarray)

To understand the broader impact of Fluticasone on cellular function, researchers analyze its effects on global gene expression. Techniques like RNA sequencing (RNA-Seq), quantitative real-time polymerase chain reaction (qRT-PCR), and microarrays are employed to profile changes in messenger RNA (mRNA) levels following treatment with the compound. researchgate.netnih.govqiagen.com

qRT-PCR is considered the gold standard for quantifying the expression of a specific set of genes and is often used to validate findings from larger-scale analyses like RNA-Seq. researchgate.netnih.govyoutube.com For example, studies have used qRT-PCR to confirm the upregulation of GR-responsive genes in the presence of glucocorticoids. youtube.com RNA-Seq provides a more comprehensive view of the transcriptome, allowing for the discovery of novel genes and pathways regulated by Fluticasone. While the provided search results focus more on qRT-PCR for validation, RNA-Seq is a standard modern technique for such global expression studies. researchgate.net These analyses provide insights into the molecular pathways modulated by Fluticasone, contributing to its anti-inflammatory and other therapeutic effects.

Proteomic Approaches (e.g., Mass Spectrometry, Western Blotting, ELISA)

Proteomic approaches are used to investigate the effects of Fluticasone on the cellular proteome, which encompasses the entire set of proteins expressed by a cell. Mass spectrometry is a powerful tool for identifying and quantifying changes in protein expression in response to drug treatment. nii.ac.jpnewcastle.edu.aunewcastle.edu.au For instance, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be used to analyze the protein profiles of lung tissue or cells after exposure to glucocorticoids. newcastle.edu.aunewcastle.edu.au This can reveal changes in the expression of proteins involved in inflammatory pathways. newcastle.edu.au One study successfully used mass spectrometry to detect and quantify Fluticasone propionate in induced sputum, demonstrating the technique's sensitivity. nih.gov

Western blotting and enzyme-linked immunosorbent assays (ELISA) are more targeted proteomic techniques used to measure the levels of specific proteins. While not explicitly detailed for Fluticasone in the provided results, these methods are standard for confirming changes in the expression of key proteins identified through broader screening methods or for measuring the secretion of cytokines and other inflammatory mediators.

Immunocytochemistry and Flow Cytometry for Cellular Marker Analysis

Immunocytochemistry and flow cytometry are valuable techniques for analyzing cellular markers and the effects of Fluticasone on different cell populations. aatbio.comaai.org.tr Flow cytometry allows for the high-throughput, multi-parametric analysis of single cells in a suspension. nih.govmdpi.com It is widely used for immunophenotyping, which involves identifying and quantifying different cell types based on the expression of specific cell surface and intracellular markers using fluorophore-labeled antibodies. biocompare.com

For example, flow cytometry has been used to analyze the impact of Fluticasone on dendritic cell populations in the airways of smokers. nih.gov This technique can quantify changes in the numbers of specific immune cells, such as myeloid and plasmacytoid dendritic cells, following treatment. nih.gov Immunocytochemistry, on the other hand, provides spatial information about protein expression within cells and tissues, allowing for the visualization of cellular responses to Fluticasone treatment. aatbio.com

Advanced Imaging Techniques for Receptor Dynamics and Cellular Responses

Advanced imaging techniques provide crucial insights into the real-time dynamics of the glucocorticoid receptor and the subsequent cellular responses upon binding of ligands like Fluticasone.

Live cell imaging, often using fluorescently tagged proteins like Green Fluorescent Protein (GFP), allows researchers to visualize the movement and localization of the glucocorticoid receptor within living cells. plos.orgscilit.com These studies have shown that in the absence of a ligand, the GR primarily resides in the cytoplasm. Upon activation by a glucocorticoid, it translocates to the nucleus. plos.orguniversiteitleiden.nl Advanced imaging methods like Number and Brightness (N&B) analysis can even determine the oligomerization state of the GR, revealing its dimerization in the nucleus, which is a critical step for its function as a transcription factor. plos.org

Confocal and Super-Resolution Microscopy for Intracellular Localization and Protein-Protein Interactions

Confocal microscopy is a cornerstone technique for visualizing the subcellular localization of the glucocorticoid receptor. In its inactive state, the GR predominantly resides in the cytoplasm researchgate.netpatsnap.com. Upon binding to a ligand like Mometasone Furoate, the receptor-ligand complex translocates to the nucleus researchgate.netpatsnap.com. Confocal microscopy, often utilizing immunofluorescence, allows researchers to track this movement with high spatial resolution. In this method, cells are treated with Mometasone Furoate, fixed, and then incubated with primary antibodies specific to the GR. Subsequently, fluorescently labeled secondary antibodies bind to the primary antibodies, enabling visualization of the receptor's position within the cell.

Super-resolution microscopy techniques, which bypass the diffraction limit of light, provide an even more detailed view of the GR's nuclear organization. These methods can reveal the formation of GR clusters and their association with specific subnuclear structures, such as transcription factories. This level of detail is crucial for understanding how Mometasone Furoate-activated GR interacts with the transcriptional machinery to regulate gene expression. While specific studies focusing exclusively on Mometasone Furoate with these advanced techniques are emerging, the principles established from studies with other glucocorticoids are directly applicable. For instance, super-resolution imaging has been used to observe the dynamics of GR binding to DNA in living cells universiteitleiden.nl.

These microscopy techniques are also invaluable for studying protein-protein interactions. By co-labeling the GR and other proteins of interest with different fluorophores, researchers can determine the extent of their colocalization, suggesting potential interactions. For example, the interaction of the GR with co-regulatory proteins within the nucleus can be visualized, providing insights into the mechanisms of gene transactivation and transrepression mediated by Mometasone Furoate.

TechniqueApplication in GR ResearchInsights Gained
Confocal MicroscopyVisualization of GR translocation from cytoplasm to nucleus upon ligand binding.Confirmation of ligand-induced nuclear import.
Super-Resolution MicroscopyHigh-resolution imaging of GR clustering and interaction with nuclear structures.Understanding of GR's spatial organization and functional hubs within the nucleus.
ImmunofluorescenceDetection and localization of GR and interacting proteins within fixed cells.Mapping of protein-protein interactions and subcellular distribution.

Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Assays

Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for studying protein-protein interactions in living cells. These methods rely on the transfer of energy between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity (typically within 1-10 nanometers).

In the context of GR biology, FRET and BRET can be used to monitor the dimerization of the receptor, a critical step for its DNA binding and transcriptional activity. To achieve this, two populations of GR are tagged with a donor and an acceptor fluorophore (for FRET) or a luciferase and a fluorescent protein (for BRET). Upon binding of a ligand such as Mometasone Furoate, the GR monomers dimerize, bringing the donor and acceptor molecules close enough for energy transfer to occur. This results in a measurable change in the emission spectrum of the acceptor molecule, providing real-time evidence of receptor dimerization.

These assays can also be adapted to study the interaction of the GR with other proteins, such as co-activators or co-repressors. By tagging the GR and a potential interacting partner with the appropriate donor and acceptor pairs, researchers can investigate the kinetics and dynamics of these interactions in response to Mometasone Furoate treatment. FRET has been successfully used to visualize the interaction between the glucocorticoid receptor and the mineralocorticoid receptor in living cells nih.gov.

Live-Cell Imaging for Real-Time Cellular Processes

Live-cell imaging encompasses a range of microscopy techniques that allow for the observation of cellular processes in real-time. This approach is particularly valuable for studying the dynamic behavior of the glucocorticoid receptor in response to Mometasone Furoate. By tagging the GR with a fluorescent protein, such as Green Fluorescent Protein (GFP), researchers can directly visualize its movement within a living cell.

Upon addition of Mometasone Furoate, the translocation of GFP-tagged GR from the cytoplasm to the nucleus can be observed and quantified over time researchgate.net. This provides kinetic data on the rate of nuclear import and allows for the investigation of factors that may influence this process. Furthermore, once in the nucleus, the dynamic behavior of the GR, including its binding to chromatin and its mobility within the nucleoplasm, can be studied using techniques like Fluorescence Recovery After Photobleaching (FRAP) and single-molecule tracking universiteitleiden.nluniversiteitleiden.nl.

Live-cell imaging studies have revealed that the GR does not bind statically to DNA but rather engages in a dynamic "hit-and-run" mechanism, with short residence times at its target gene promoters universiteitleiden.nl. Understanding these dynamics is crucial for comprehending how Mometasone Furoate can effectively regulate a vast number of genes.

Biochemical and Biophysical Characterization Approaches

Radioligand Binding Assays and Surface Plasmon Resonance (SPR) for Receptor Affinity and Kinetics

Radioligand binding assays are a classic and highly sensitive method for determining the affinity of a ligand for its receptor. In these assays, a radiolabeled form of a known glucocorticoid is incubated with a preparation of cells or tissues containing the GR. The binding of the radioligand is then competed with increasing concentrations of an unlabeled ligand, such as Mometasone Furoate. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of Mometasone Furoate can be calculated, which is a measure of its binding affinity.

Studies using this method have consistently shown that Mometasone Furoate has a very high affinity for the glucocorticoid receptor, significantly higher than that of other corticosteroids like dexamethasone (B1670325) drugbank.comnih.gov. For instance, the relative receptor affinity of Mometasone Furoate has been reported to be approximately 22 times that of dexamethasone drugbank.com.

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the kinetics of molecular interactions. In an SPR experiment, the GR is immobilized on a sensor chip, and a solution containing Mometasone Furoate is flowed over the surface. The binding of Mometasone Furoate to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

From the SPR data, the association rate constant (kon) and the dissociation rate constant (koff) of the Mometasone Furoate-GR interaction can be determined. The equilibrium dissociation constant (KD), a measure of affinity, can then be calculated from the ratio of koff to kon. SPR provides a more detailed kinetic profile of the binding event compared to equilibrium-based methods like radioligand binding assays.

CompoundRelative Receptor Affinity (Dexamethasone = 100)Reference
Mometasone Furoate~2200 nih.govnih.gov
Fluticasone Propionate~1800 nih.gov
Budesonide (B1683875)- nih.gov
Triamcinolone Acetonide- nih.gov

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation of Receptor-Ligand Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and protein-ligand complexes at atomic resolution. To obtain the crystal structure of the GR's ligand-binding domain (LBD) in complex with Mometasone Furoate, the purified LBD is co-crystallized with the ligand. The resulting crystals are then exposed to a beam of X-rays, and the diffraction pattern is used to calculate the electron density map, from which the atomic structure can be built.

The crystal structure of the Mometasone Furoate-bound GR LBD has revealed the precise molecular interactions that contribute to its high affinity and potency rcsb.org. Specifically, the C-17α furoate group of Mometasone Furoate completely fills the ligand-binding pocket, making additional contacts that enhance binding affinity rcsb.org. This structural information is invaluable for understanding the mechanism of action of Mometasone Furoate and for the rational design of new glucocorticoid receptor modulators.

Cryo-Electron Microscopy (Cryo-EM) is an emerging technique that is particularly well-suited for determining the structure of large and dynamic protein complexes that are difficult to crystallize. While a high-resolution structure of the entire GR in complex with Mometasone Furoate has not yet been determined by Cryo-EM, this technique holds great promise for future studies. Cryo-EM could potentially provide insights into the structure of the full-length GR, including its intrinsically disordered N-terminal domain, and how its conformation is influenced by ligand binding and interaction with other proteins.

TechniqueApplicationKey Findings for Mometasone Furoate
X-ray CrystallographyDetermination of the 3D structure of the GR Ligand-Binding Domain complexed with Mometasone Furoate.The C-17α furoate group of Mometasone Furoate completely occupies the ligand-binding pocket, leading to additional contacts and high-affinity binding rcsb.org.
Cryo-Electron MicroscopyStructural analysis of large and flexible protein complexes.Potential for future studies on the full-length GR and its complexes.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with a binding event wur.nl. This allows for a complete thermodynamic characterization of the interaction between a ligand and a protein. In an ITC experiment, a solution of Mometasone Furoate is titrated into a solution containing the purified GR LBD, and the heat released or absorbed upon binding is measured.

From a single ITC experiment, several key thermodynamic parameters can be determined:

Binding Affinity (KD): A measure of the strength of the interaction.

Enthalpy Change (ΔH): The heat released or absorbed upon binding, which reflects the changes in bonding interactions.

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding, which is influenced by factors such as conformational changes and the release of water molecules from the binding interface.

By providing a complete thermodynamic profile, ITC offers a deeper understanding of the driving forces behind the Mometasone Furoate-GR interaction. This information complements the structural data from X-ray crystallography and the kinetic data from SPR, providing a comprehensive picture of the molecular recognition process.

Computational and Systems Biology Strategies

The investigation of UNII-641H0Q518W, chemically known as Flumethasone, and its interaction with the glucocorticoid receptor (GR) is increasingly benefiting from the application of sophisticated computational and systems biology approaches. selleckchem.com These in silico methodologies provide powerful tools to predict and analyze molecular interactions, model complex biological networks, and interpret large-scale genomic data, thereby offering deeper insights into the mechanisms of glucocorticoid action.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Prediction

Molecular docking and dynamics simulations are pivotal computational techniques used to predict the binding orientation and affinity of a ligand, such as Flumethasone, to its receptor and to simulate the dynamic behavior of the resulting complex over time. These methods are essential for understanding the initial ligand-receptor recognition event and the subsequent conformational changes that trigger downstream signaling.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For the glucocorticoid receptor, docking studies can elucidate how Flumethasone fits into the ligand-binding domain (LBD). The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy. While specific docking studies for Flumethasone are not extensively detailed in the provided search results, the principles are well-established for other glucocorticoids like dexamethasone and cortisol. rcsb.orgnih.gov These studies highlight the importance of specific amino acid residues within the LBD in forming hydrogen bonds and hydrophobic interactions that stabilize the ligand. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the dynamic behavior of the Flumethasone-GR complex. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. This allows for the investigation of the stability of the ligand-receptor interactions, the conformational changes in the receptor upon ligand binding, and the role of solvent molecules. nih.govuu.nl For instance, MD simulations have been used to study the GR's DNA-binding domain in complex with DNA, revealing insights into how the receptor recognizes specific DNA sequences known as glucocorticoid response elements (GREs). nih.gov MD simulations can also shed light on the allosteric effects of ligand binding, where binding at one site influences the conformation and function of a distant site on the protein. uu.nl

Table 1: Key Computational Parameters in Molecular Docking and Dynamics Simulations of Glucocorticoid Receptor Interactions
ParameterDescription in Molecular DockingDescription in Molecular Dynamics SimulationsRelevance to this compound Research
Force FieldA set of empirical energy functions used to calculate the potential energy of a system of atoms. It is used to score and rank the different binding poses of the ligand.Determines the forces between atoms and thus their movements over time. The accuracy of the simulation is highly dependent on the chosen force field.Predicts the binding energy and preferred orientation of Flumethasone in the GR ligand-binding pocket.
Binding AffinityEstimated from the scoring functions, providing a prediction of the strength of the interaction between the ligand and the receptor.Can be calculated using more computationally intensive methods like free energy perturbation or thermodynamic integration, providing a more accurate prediction.Quantifies the potency of Flumethasone as a GR agonist.
Conformational SamplingAlgorithms explore different possible conformations of the ligand and the receptor's binding site to identify the most stable binding mode.The simulation samples different conformations of the protein-ligand complex over time, revealing its flexibility and dynamic behavior.Identifies the structural changes in the GR induced by Flumethasone binding, which are crucial for its activation.

Network Analysis and Pathway Modeling of Glucocorticoid Receptor Signaling

The signaling pathways initiated by the activation of the glucocorticoid receptor are complex and involve a vast network of interacting molecules. Network analysis and pathway modeling are systems biology approaches that aim to understand the structure and dynamics of these networks.

Network Analysis: This approach involves the construction and analysis of biological networks, where nodes represent biological entities (e.g., genes, proteins) and edges represent the interactions between them. For glucocorticoid receptor signaling, network analysis can be used to identify key hubs and bottlenecks in the signaling cascade. plos.orgnih.gov By integrating various types of data, such as protein-protein interaction data and gene expression data, researchers can build comprehensive models of the GR interaction network. plos.org These models can then be analyzed to understand how signals are propagated through the network and to identify potential points of cross-talk with other signaling pathways. plos.orgnih.gov

Pathway Modeling: This involves the development of mathematical models that describe the dynamic behavior of signaling pathways. These models can be used to simulate the response of the system to various stimuli, such as the binding of Flumethasone to the GR. Boolean models, for example, can represent the on/off state of signaling components and can be used to analyze the logical relationships within the network. plos.org Such models have been used to simulate the glucocorticoid receptor interaction network and to analyze its effects on downstream biological processes like inflammation and cell death. plos.org

Table 2: Applications of Network Analysis and Pathway Modeling in Glucocorticoid Receptor Research
MethodologyDescriptionKey Findings in GR Signaling
Protein-Protein Interaction (PPI) Network ConstructionIntegrates experimental data to map the physical interactions between the GR and other proteins, including co-activators and co-repressors.Identified numerous GR-interacting proteins that modulate its transcriptional activity. plos.org
Boolean ModelingA qualitative modeling approach that represents the components of a pathway as being in one of two states (e.g., active or inactive) and describes their interactions using logical rules.Has been used to create in silico simulations of the GR interaction network, allowing for the analysis of the relationships between GR and its interacting partners. plos.org
Gene Regulatory Network InferenceUses gene expression data to infer the regulatory relationships between transcription factors, like the GR, and their target genes.Helps to understand the global transcriptional networks regulated by glucocorticoids and to identify direct versus indirect targets of the GR. nih.gov

Bioinformatics for Gene Expression Data Analysis and Functional Annotation

The binding of Flumethasone to the glucocorticoid receptor ultimately leads to changes in the expression of a multitude of genes. Bioinformatics provides the tools and methods necessary to analyze the large datasets generated by gene expression profiling techniques and to extract meaningful biological insights.

Gene Expression Data Analysis: High-throughput technologies like DNA microarrays and RNA-sequencing (RNA-seq) are used to measure the expression levels of thousands of genes simultaneously in cells treated with glucocorticoids. ahajournals.orgnih.gov Bioinformatics pipelines are then used to process this raw data, which includes steps like quality control, normalization, and statistical analysis to identify genes that are significantly up- or down-regulated. ahajournals.org Unsupervised machine learning methods, such as hierarchical clustering and k-means clustering, can be used to group genes with similar expression patterns, which may indicate that they are co-regulated or involved in the same biological processes. nih.gov

Functional Annotation: Once a list of differentially expressed genes has been identified, functional annotation is performed to understand their biological significance. This involves using databases like the Gene Ontology (GO) and KEGG (Kyoto Encyclopedia of Genes and Genomes) to assign genes to specific biological processes, molecular functions, and cellular components. maayanlab.cloudjax.org This analysis can reveal the key pathways and processes that are modulated by glucocorticoid treatment. For example, studies have shown that glucocorticoids regulate genes involved in metabolism, immune response, and cell cycle control. nih.govnih.gov

Table 3: Common Bioinformatics Tools and Databases for Glucocorticoid Receptor Gene Expression Analysis
Tool/DatabaseFunctionApplication in GR Research
Gene Ontology (GO)A major bioinformatics initiative to unify the representation of gene and gene product attributes across all species. jax.orgUsed to functionally annotate genes that are regulated by glucocorticoids, providing insights into the biological processes they affect. maayanlab.cloudjax.org
KEGG (Kyoto Encyclopedia of Genes and Genomes)A database resource for understanding high-level functions and utilities of the biological system from molecular-level information.Helps to identify the signaling and metabolic pathways that are enriched among the genes regulated by the glucocorticoid receptor.
EnrichrA comprehensive gene set enrichment analysis web server.Can be used to analyze lists of glucocorticoid-responsive genes to identify enriched biological terms and pathways. maayanlab.cloud

Comparative Analysis of Unii 641h0q518w with Other Glucocorticoid Receptor Agonists

Comparative Analysis of Molecular Binding Profiles and Receptor Activation Mechanisms

The interaction of a ligand with the glucocorticoid receptor is the initial step that dictates its pharmacological profile. AZD-5423 exhibits a high affinity for the human glucocorticoid receptor, with a reported IC50 value of 0.9 nmol/L in a radioligand binding assay. researchgate.net This potent binding is also highly selective, showing over 900-fold greater affinity for the GR compared to other steroid hormone receptors. researchgate.net This selectivity is a key characteristic of SGRMs, aiming to minimize off-target effects associated with broader steroid receptor activation.

The binding of AZD-5423 to the GR's ligand-binding domain (LBD) induces a conformational change in the receptor. While all GR agonists induce such changes, the specific conformation adopted upon binding can vary, leading to differential recruitment of co-regulator proteins. This is a central tenet of the SGRM concept. The "novel" modulation of the GR by AZD-5423, as compared to conventional glucocorticosteroids, is thought to arise from these distinct conformational changes, leading to a different profile of co-activator and co-repressor protein interactions. researchgate.net

Glucocorticoid receptor activation can broadly be divided into two main mechanisms: transactivation and transrepression. Transactivation typically involves the dimerization of the GR and its binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of gene expression. This mechanism is often associated with many of the metabolic side effects of glucocorticoids. nih.gov Transrepression, on the other hand, primarily involves the monomeric GR interacting with and inhibiting the activity of other transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes. nih.gov SGRMs like AZD-5423 are designed to preferentially engage in transrepression over transactivation, theoretically separating the desired anti-inflammatory effects from the unwanted side effects.

Table 1: Comparative Binding Affinities of Glucocorticoid Receptor Agonists

Compound UNII Chemical Class Binding Affinity (IC50, nmol/L)
AZD-5423 641H0Q518W Indazole Ether 0.9 researchgate.net
Dexamethasone (B1670325) L61U75525X Steroidal Data not available in searched results
Prednisolone 952328828X Steroidal Data not available in searched results
Budesonide (B1683875) 8Y32842326 Steroidal Data not available in searched results
Fluticasone Propionate 235555853B Steroidal Data not available in searched results

Differential Gene Expression Signatures Induced by AZD-5423 Versus Other Agonists

The distinct molecular interactions of AZD-5423 are reflected in its unique gene expression signature compared to classical glucocorticoids. While there is a significant overlap in the genes regulated by different GR ligands, the magnitude and selectivity of this regulation can differ.

A genome-wide comparative analysis of gene expression in response to various GR ligands revealed that the effects of these compounds were highly correlated with those of the potent, non-selective agonist dexamethasone. biorxiv.org The study suggested that much of the variation in the activity of different ligands could be attributed to their relative efficacy. biorxiv.org

Despite this general correlation, specific differences in gene regulation have been observed. For instance, in transfected pulmonary A549 cells, AZD-5423 demonstrated a "super-agonistic" effect on the maximal response of a 2XGRE (glucocorticoid response element) reporter gene relative to dexamethasone and budesonide. dovepress.com Interestingly, this effect of AZD-5423 was not diminished by the pro-inflammatory cytokine IL-1β, whereas the activity of dexamethasone and budesonide was reduced under these inflammatory conditions. dovepress.com

Furthermore, AZD-5423 was found to be as effective as dexamethasone and budesonide in repressing the release of IL-1β-induced pro-inflammatory mediators such as granulocyte-macrophage colony-stimulating factor (GM-CSF), IL-6, and IL-8. dovepress.com It was also comparable in its ability to induce the expression of anti-inflammatory genes like TSC22 domain family member 3 (TSC22D3, also known as GILZ), dual-specificity phosphatase-1 (DUSP1), and regulator of G-protein signaling 2 (RGS2). dovepress.com

The nuanced differences in the gene expression profiles induced by AZD-5423 and other agonists are central to its potential as a selective modulator. The goal is to achieve a profile that maximizes the transrepression of inflammatory genes while minimizing the transactivation of genes associated with adverse effects.

Contrasting Cellular Pathway Modulation by AZD-5423 and Other Receptor Modulators

The differential gene expression patterns elicited by AZD-5423 and other GR agonists translate into distinct effects on cellular signaling pathways. The preferential transrepression activity of SGRMs is intended to more specifically target inflammatory pathways.

The primary anti-inflammatory mechanism of glucocorticoids involves the suppression of pro-inflammatory signaling cascades, many of which are driven by transcription factors like NF-κB and AP-1. By inhibiting these key inflammatory regulators, GR agonists can effectively reduce the production of a wide array of inflammatory cytokines, chemokines, and adhesion molecules. The ability of AZD-5423 to potently repress the production of IL-6 and IL-8 in the presence of an inflammatory stimulus highlights its efficacy in modulating these critical inflammatory pathways. dovepress.com

In contrast, the transactivation-mediated pathways influenced by traditional glucocorticoids are linked to metabolic regulation, bone formation, and other physiological processes that can be detrimentally affected by long-term steroid therapy. While detailed comparative studies on the broad-scale cellular pathway modulation of AZD-5423 are not extensively available in the searched literature, the foundational principle of its design is to uncouple these two arms of GR signaling. The observation that AZD-5423's activity is less affected by a pro-inflammatory environment compared to traditional steroids suggests a more robust and potentially more targeted modulation of inflammatory pathways. dovepress.com

Structure-Activity Relationships for AZD-5423 Analogs and Related Compounds

The chemical structure of AZD-5423, an indazole ether, is a key determinant of its selective GR modulatory activity. Structure-activity relationship (SAR) studies of non-steroidal GR agonists have provided insights into the molecular features that govern their interaction with the receptor and their functional profile.

For the indazole ether series of compounds, to which AZD-5423 belongs, specific substitutions on the core structure have been shown to significantly impact potency and selectivity. The development of these non-steroidal scaffolds has been a major focus in the pursuit of dissociated glucocorticoid receptor agonists—compounds that separate transrepression from transactivation.

While specific SAR data for a wide range of AZD-5423 analogs is not detailed in the provided search results, the general principles for this class of compounds involve optimizing substitutions to enhance binding affinity to the GR while promoting a receptor conformation that favors monomeric transrepression over dimeric transactivation. This often involves fine-tuning the electronic and steric properties of different parts of the molecule to achieve the desired interaction with key amino acid residues in the GR ligand-binding pocket. The goal of such medicinal chemistry efforts is to identify compounds with an improved therapeutic index, retaining the anti-inflammatory efficacy of classical glucocorticoids while minimizing their side-effect profile.

Future Research Directions and Unanswered Questions in Unii 641h0q518w and Glucocorticoid Receptor Research

Exploration of Novel Glucocorticoid Receptor-Mediated Biological Functions and Pathways

While the anti-inflammatory actions of glucocorticoids are well-characterized and primarily attributed to the repression of pro-inflammatory transcription factors such as NF-κB and AP-1, the full spectrum of GR-mediated biological functions is yet to be completely elucidated. nih.govfrontiersin.org Future research should focus on identifying and characterizing novel signaling pathways modulated by Flumethasone Pivalate. For instance, its influence on pathways beyond the classical genomic mechanisms, such as non-genomic signaling cascades initiated from membrane-bound GRs, warrants further investigation. nih.gov

Recent studies on other potent glucocorticoids like Fluticasone Propionate have revealed their ability to modulate signaling pathways such as the STAT3 and NF-κB pathways in response to environmental insults. nih.gov Investigating whether Flumethasone Pivalate exerts similar or distinct effects on these and other pathways, for example, those involved in cellular metabolism, proliferation, and apoptosis, could uncover new therapeutic applications. nih.govnih.gov

Table 1: Investigational Areas for Novel GR-Mediated Functions of Flumethasone Pivalate

Research AreaPotential Biological FunctionRelevant Signaling Pathways
Metabolic Regulation Influence on glucose and lipid metabolismInsulin signaling, mTOR pathway
Cellular Proliferation Effects on cell cycle progression in various cell typesCyclin-dependent kinases (CDKs)
Apoptosis Induction or inhibition of programmed cell deathCaspase cascade, Bcl-2 family proteins
Tissue Homeostasis Maintenance of tissue structure and functionWnt/β-catenin, TGF-β signaling

Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Receptor Agonist Studies

To gain a more physiologically relevant understanding of Flumethasone Pivalate's action, it is imperative to move beyond traditional two-dimensional (2D) cell culture models. The development and utilization of advanced in vitro and ex vivo models, such as three-dimensional (3D) organoids and spheroids, can provide a more accurate representation of tissue architecture and cell-cell interactions. nih.govnih.govresearchgate.net These models can be instrumental in studying the nuanced effects of Flumethasone Pivalate on complex biological processes in a setting that more closely mimics the in vivo environment.

For instance, patient-derived organoids could be used to create personalized models to study the efficacy of Flumethasone Pivalate in various disease contexts and to investigate inter-individual differences in response. nih.gov Furthermore, co-culture systems that incorporate different cell types, such as immune cells and epithelial cells, can be employed to dissect the compound's effects on intercellular communication and the tissue microenvironment. researchgate.net

Investigation of UNII-641H0Q518W's Potential in Cellular Reprogramming and Regenerative Biology

The field of regenerative medicine aims to repair or replace damaged tissues and organs, with cellular reprogramming technologies, such as the generation of induced pluripotent stem cells (iPSCs), playing a pivotal role. researchgate.netnih.govwikipedia.org Glucocorticoids have been shown to influence stem cell behavior and tissue regeneration. harvard.edusciencedaily.com Therefore, a significant future research direction is to investigate the potential of Flumethasone Pivalate in cellular reprogramming and regenerative biology.

Studies could explore whether Flumethasone Pivalate can enhance the efficiency of iPSC generation or direct the differentiation of stem cells towards specific lineages. rndsystems.comucla.edu Its role in promoting tissue repair and regeneration in various models of injury also warrants investigation. For example, its effects on wound healing, bone regeneration, and neural repair could be explored. nih.govnih.gov Understanding the molecular mechanisms by which Flumethasone Pivalate influences these processes could lead to the development of novel regenerative therapies.

Strategies for Deconvoluting Complex Glucocorticoid Receptor Signaling Networks

The signaling network downstream of the GR is incredibly complex, involving a multitude of co-regulators, transcription factors, and target genes. wikipedia.orgresearchgate.net Deconvoluting this network to understand the specific effects of Flumethasone Pivalate is a major challenge. Future research should employ systems biology approaches, integrating high-throughput technologies such as transcriptomics, proteomics, and genomics, to map the GR signaling network in response to Flumethasone Pivalate.

Computational modeling can be used to simulate and predict the dynamic behavior of this network, providing insights into the key nodes and pathways that mediate the effects of the compound. nih.gov Furthermore, advanced imaging techniques can be used to visualize the subcellular localization and dynamics of the GR and its interacting partners in real-time, providing a spatiotemporal understanding of the signaling events.

Opportunities for Informing the Design of Next-Generation Receptor Modulators Based on this compound Insights

A major goal in glucocorticoid research is the development of selective glucocorticoid receptor modulators (SEGRAMs) that can dissociate the beneficial anti-inflammatory effects from the detrimental metabolic and endocrine side effects. frontiersin.orguaeu.ac.ae Insights gained from studying the interaction of Flumethasone Pivalate with the GR can provide a valuable foundation for the rational design of such next-generation modulators.

Detailed structural and functional studies of the Flumethasone Pivalate-GR complex can reveal key molecular interactions that determine its specific activity profile. nih.govmdpi.com Understanding the structure-activity relationships of fluorinated corticosteroids, including the role of substitutions at various positions on the steroid backbone, is crucial in this regard. researchgate.netuaeu.ac.aedrugbank.com For instance, the presence of fluorine atoms at the 6α and 9α positions in Flumethasone is known to enhance its glucocorticoid potency. researchgate.net By identifying the structural features of Flumethasone Pivalate that contribute to its desired effects, medicinal chemists can design novel compounds with improved therapeutic indices.

Q & A

Q. How can machine learning enhance predictive modeling of this compound’s pharmacokinetic properties?

  • Methodological Answer : Train models on ADMET datasets (e.g., ChEMBL) using features like molecular descriptors (MW, PSA) and in vitro parameters. Validate with leave-one-out cross-validation and external test sets. Disclose model hyperparameters and data preprocessing steps to meet FAIR data principles .

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